molecular formula C9H18O2 B14561934 (2S)-methyloctanoic acid CAS No. 61866-40-8

(2S)-methyloctanoic acid

Cat. No.: B14561934
CAS No.: 61866-40-8
M. Wt: 158.24 g/mol
InChI Key: YSEQNZOXHCKLOG-QMMMGPOBSA-N
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Description

(2S)-methyloctanoic acid is a chiral carboxylic acid with the molecular formula C9H18O2 It is characterized by the presence of a methyl group attached to the second carbon of an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-methyloctanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methyloctenoic acid using a chiral catalyst. This method ensures the selective formation of the (2S)-enantiomer. Another method involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions are carefully controlled to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-methyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(2S)-methyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.

    Medicine: Research is ongoing into its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2S)-methyloctanoic acid involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity. The pathways involved may include metabolic processes where the compound is either synthesized or broken down, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: Lacks the methyl group at the second carbon.

    (2R)-methyloctanoic acid: The enantiomer of (2S)-methyloctanoic acid.

    2-methylhexanoic acid: A shorter chain analog.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This makes it valuable in applications requiring chiral specificity.

Properties

CAS No.

61866-40-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-methyloctanoic acid

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1

InChI Key

YSEQNZOXHCKLOG-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@H](C)C(=O)O

Canonical SMILES

CCCCCCC(C)C(=O)O

Origin of Product

United States

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